molecular formula C15H14FN3O3 B3179708 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide CAS No. 2141961-84-2

4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide

Cat. No.: B3179708
CAS No.: 2141961-84-2
M. Wt: 303.29 g/mol
InChI Key: ZHTVSLUXXXPLNP-UHFFFAOYSA-N
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Description

4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide is a chemical compound with the molecular formula C15H14FN3O3This compound is also referred to as a regorafenib monohydrate impurity B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-acetamido-3-fluorophenol: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-acetamido-3-fluorophenol.

    Coupling with N-methylpicolinamide: The 4-acetamido-3-fluorophenol is then coupled with N-methylpicolinamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Regorafenib: A structurally related compound used as a cancer treatment.

    Sorafenib: Another kinase inhibitor with similar applications in cancer therapy.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.

Uniqueness

4-(4-acetamido-3-fluorophenoxy)-N-methylpicolinamide is unique due to its specific structural features, such as the presence of the acetamido and fluorophenoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(4-acetamido-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-9(20)19-13-4-3-10(7-12(13)16)22-11-5-6-18-14(8-11)15(21)17-2/h3-8H,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVSLUXXXPLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC2=CC(=NC=C2)C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2141961-84-2
Record name 4-(4-Acetamido-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141961842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-ACETAMIDO-3-FLUOROPHENOXY)-N-METHYLPYRIDINE-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX0I2UK6ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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